2-(1-ethyl-3-phenyl-1H-pyrazol-4-yl)acetic acid
Overview
Description
“2-(1-ethyl-3-phenyl-1H-pyrazol-4-yl)acetic acid” is a compound that contains a pyrazole ring. Pyrazoles are heterocyclic chemical compounds with a natural or synthetic origin. Their nitrogen-based hetero-aromatic ring structure represented a remarkable scaffold for the synthesis and development of many new promising drugs .
Molecular Structure Analysis
The pyrazole ring is a simple doubly unsaturated five-membered heterocyclic aromatic ring molecule comprising two nitrogen (N) atoms at positions 1- and 2- and three carbon © atoms . The specific molecular structure of “this compound” was not found in the retrieved papers.
Scientific Research Applications
Synthesis and Biological Evaluation
Antimicrobial Activity : Pyrazole derivatives have been synthesized and evaluated for their antimicrobial efficacy. For instance, a study on the synthesis and antimicrobial activity of some (3-phenyl-5-(1-phenyl-3-aryl-1H-pyrazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)(pyridin-4-yl)methanones demonstrated good antimicrobial activity, comparable to standard drugs like ciprofloxacin and fluconazole (Kumar et al., 2012).
Anti-inflammatory Agents : Novel pyrazole derivatives have shown potential as promising anti-inflammatory and antimicrobial agents, with some compounds demonstrating significant activity with a good safety margin and no ulcerogenic effect (Bekhit et al., 2005).
Chemical Synthesis
Catalysis and Polymerization : Pyrazolyl compounds have been utilized as catalysts for the copolymerization of CO2 and cyclohexene oxide, offering an environmentally friendly approach to polymer synthesis with high selectivity and moderate molecular weights (Matiwane et al., 2020).
Corrosion Inhibition : Research into pyrazoline derivatives as corrosion inhibitors for mild steel in acidic media combines experimental and theoretical approaches to demonstrate high inhibition efficiency, offering insights into the mechanisms of corrosion protection (Lgaz et al., 2018).
Molecular Structure and Analysis
- Structural Characterization : Studies also include the structural, spectral, and theoretical investigation of pyrazole-4-carboxylic acid derivatives, contributing to the understanding of their chemical properties and potential applications in various domains (Viveka et al., 2016).
Mechanism of Action
Target of Action
Pyrazole derivatives, which include this compound, have been found to bind with high affinity to multiple receptors .
Mode of Action
It’s known that pyrazole derivatives can have strong h-bonding interactions with the residual amino acids in the active site of the enzyme .
Biochemical Pathways
Pyrazole derivatives are known to affect various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Pharmacokinetics
It’s known that the solubility of a compound in water and other polar solvents can significantly impact its bioavailability .
Result of Action
It’s known that pyrazole derivatives can lead to dramatic behavioral changes, body movement impairment, and even reduced number of survival organisms .
Action Environment
It’s known that the environment can significantly impact the action of many chemical compounds .
Properties
IUPAC Name |
2-(1-ethyl-3-phenylpyrazol-4-yl)acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2/c1-2-15-9-11(8-12(16)17)13(14-15)10-6-4-3-5-7-10/h3-7,9H,2,8H2,1H3,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYCLXJRXCACVTQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=N1)C2=CC=CC=C2)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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